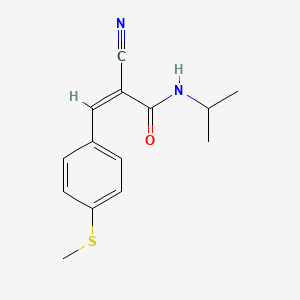

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10(2)16-14(17)12(9-15)8-11-4-6-13(18-3)7-5-11/h4-8,10H,1-3H3,(H,16,17)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNERUTRUCRGMPC-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC=C(C=C1)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide typically involves the reaction of 4-methylsulfanylbenzaldehyde with a suitable nitrile and an amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Various nucleophiles, such as amines or alcohols

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of its structure to achieve desired characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the methylsulfanylphenyl moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methylsulfanyl group in the target compound provides intermediate electron donation compared to the stronger donor dimethylamino group (as in ’s DSSC dyes) and weaker withdrawal than fluorine or trifluoromethyl groups . This balance may optimize charge transfer in DSSCs while maintaining stability.

- Synthetic Accessibility: The 83% yield reported for 4-fluorophenyl derivatives () suggests that electron-withdrawing substituents may facilitate higher yields in Knoevenagel condensations, whereas donor groups like methylsulfanyl could require harsher conditions .

Application-Specific Comparisons

DSSC Performance:

- The dimethylamino-substituted dye in achieved a power conversion efficiency (PCE) of 3.17%, attributed to strong electron donation enhancing light absorption and charge injection . The methylsulfanyl variant’s PCE remains unreported but is expected to be lower due to weaker donor capacity.

- Trifluoromethyl derivatives () are likely unsuitable for DSSCs due to electron withdrawal, which reduces charge separation efficiency .

Pharmaceutical Potential:

- Fluorophenyl and sulfamoylphenyl acrylamides () exhibit antimicrobial activity, implying that the methylsulfanyl group in the target compound could similarly interact with biological targets via sulfur-mediated hydrophobic interactions or redox activity .

Physicochemical Properties

- Solubility: Methylsulfanyl’s moderate lipophilicity may improve solubility in organic solvents compared to polar sulfamoyl groups () or highly nonpolar trifluoromethyl substituents () .

- Crystal Packing: Analogous compounds (e.g., ’s sulfonamide derivative) form hydrogen-bonded networks (C-H···O), suggesting that the target compound’s methylsulfanyl group might instead stabilize crystals via S···π interactions or van der Waals forces .

Biological Activity

(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide, also known by its CAS number 904815-00-5, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H15N2S

- Molecular Weight : 233.34 g/mol

- Density : 1.183 g/cm³

- Boiling Point : Approximately 452.3°C at 760 mmHg

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action :

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes G1 phase cell cycle arrest, preventing cancer cells from dividing.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings :

- A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to MCF-7 cells. The results showed a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptotic cells in treated samples compared to controls.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using agar diffusion methods. The compound exhibited clear zones of inhibition against tested bacterial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.